![molecular formula C27H25N4+ B1244554 mauveine B](/img/structure/B1244554.png)
mauveine B
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Overview
Description
Mauveine B is an organic cation consisting of 1,8-dimethyl-3-(4-methylanilino)phenazine carrying additional phenyl and amino substituents at positions 5 and 7 respectively. One of four components of mauvaine, a syntheteic violet-coloured dye. It has a role as a histological dye. It is an organic cation and a member of phenazines.
Scientific Research Applications
Spectroscopy and Photophysics
Revisiting Perkin's Dye(s) : Mauveine B, alongside other mauveine compounds, has been a subject of study for its spectroscopic and photophysical behaviors. Researchers revisited the synthesis of mauveine B (and a new isomer, mauveine B2), exploring their characteristics and behaviors using techniques like HPLC-DAD, (1)H NMR, MS, UV/Vis, and emission spectroscopy. This study underscored the historical significance and the modern scientific interest in the properties of mauveine B (Seixas de Melo et al., 2007).
Interaction with Substrates
Raman, SERS, and DFT of Mauve Dye : The interaction mechanisms of mauveine B, among other components, with substrates like Ag nanoparticles were investigated through Raman and SERS spectra analysis. This study provided insights into the adsorption behavior and chemical interactions of mauveine B on such nanoparticles, contributing to a deeper understanding of the dye's properties at the molecular level (Cañamares & Lombardi, 2015).
Historic Analysis and Composition
A Study in Mauve : Historical mauve samples, including mauve salts and dyed textiles, were analyzed to establish the composition of Perkin's iconic dye. Contrary to previous beliefs, it was found that mauveine is a complex mixture of methyl derivatives with a specific phenazin-5-ium core. This study provided a fingerprint for identifying and understanding the original synthesis of mauveine, especially regarding Perkin's dye (Sousa et al., 2008).
Synthetic Approaches
The Synthesis of Mauveine A and B : The paper discusses a synthetic approach to creating mauveine A and B from specific starting materials. The resulting compounds were found to dye silk in a similar shade to that dyed by authentic mauveine, contributing to the understanding of synthetic pathways and their outcomes in reproducing historical dyes (Plater, 2014).
properties
Product Name |
mauveine B |
---|---|
Molecular Formula |
C27H25N4+ |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3,6-dimethyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C27H24N4/c1-17-9-11-20(12-10-17)29-21-13-19(3)27-26(15-21)31(22-7-5-4-6-8-22)25-16-23(28)18(2)14-24(25)30-27/h4-16H,1-3H3,(H2,28,29)/p+1 |
InChI Key |
HSWLATQUKDEQDB-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)C)N=C3C(=C2)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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